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For Immediate Release

This technical guide provides an in-depth analysis of the in-vitro spectrum of activity of

ETX1317 sodium, a novel diazabicyclooctane β-lactamase inhibitor. The document is intended

for researchers, scientists, and drug development professionals engaged in the field of

antibacterial agent research and development.

Executive Summary
ETX1317 is a potent, broad-spectrum inhibitor of serine β-lactamases, encompassing Ambler

classes A, C, and D.[1][2][3][4] In combination with β-lactam antibiotics, ETX1317 restores and

enhances their activity against a wide range of multi-drug-resistant (MDR) Enterobacterales,

including those producing extended-spectrum β-lactamases (ESBLs) and carbapenemases.[1]

[2][4] Notably, ETX1317 demonstrates superior potency and a broader spectrum of inhibition

compared to earlier diazabicyclooctane inhibitors like avibactam.[1][2] This guide details the

quantitative inhibitory activity of ETX1317 against purified β-lactamase enzymes and its

microbiological efficacy when combined with cefpodoxime against clinically relevant bacterial

isolates.
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ETX1317 is a member of the diazabicyclooctane (DBO) class of non-β-lactam β-lactamase

inhibitors.[1] It covalently acylates the serine residue in the active site of serine-based β-

lactamases, rendering them inactive.[1] This mechanism effectively neutralizes the primary

resistance pathway of many gram-negative bacteria against β-lactam antibiotics. Unlike some

inhibitors, the covalent complex formed between ETX1317 and the enzyme is reversible in

most cases, though the inhibitor is not hydrolyzed, indicating a low partition ratio.[5] ETX1317

does not exhibit inhibitory activity against Ambler class B metallo-β-lactamases (MBLs), such

as NDM-1 or VIM-1, which require zinc for their catalytic activity.[1][4]

Quantitative Inhibitory Activity
The inhibitory potency of ETX1317 was determined against a panel of purified β-lactamase

enzymes from different Ambler classes. The half-maximal inhibitory concentration (IC50) values

are summarized in the table below.
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β-Lactamase Class Enzyme Organism of Origin ETX1317 IC50 (µM)

Class A TEM-1 Escherichia coli 0.012

SHV-5
Klebsiella

pneumoniae
0.008

CTX-M-15 Escherichia coli 0.002

KPC-2
Klebsiella

pneumoniae
0.015

Class C AmpC
Pseudomonas

aeruginosa
0.025

P99 AmpC Enterobacter cloacae 0.030

Class D OXA-10
Pseudomonas

aeruginosa
0.25

OXA-23
Acinetobacter

baumannii
0.45

OXA-24/40
Acinetobacter

baumannii
0.54

OXA-48
Klebsiella

pneumoniae
0.08

Data sourced from ACS Infectious Diseases, 2020.[1]

In-Vitro Microbiological Activity
The efficacy of ETX1317 in restoring the activity of a partner β-lactam was evaluated against a

collection of β-lactamase-producing Enterobacterales clinical isolates. The following table

presents the Minimum Inhibitory Concentration (MIC) of cefpodoxime in combination with

ETX1317 at a fixed 1:2 ratio.
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Bacterial Species Number of Isolates
Cefpodoxime-
ETX1317 (1:2)
MIC50 (mg/L)

Cefpodoxime-
ETX1317 (1:2)
MIC90 (mg/L)

Escherichia coli 301 0.12 0.12

Klebsiella spp. 306 0.12 1

Citrobacter spp. 120 0.12 0.5

Enterobacter spp. 90 0.25 1

Proteus spp. 93 0.12 1

All Isolates 910 0.12 0.5

Data sourced from IHMA International Health Management Associates.[6]

The combination of cefpodoxime and ETX1317 demonstrated potent activity, with the MIC90

for the entire collection of 910 β-lactamase-producing Enterobacterales being 0.5 mg/L.[6]

Experimental Protocols
β-Lactamase Inhibition Assay
The IC50 values for ETX1317 against purified β-lactamases were determined using a

continuous absorbance assay.[1]

Methodology:

Purified β-lactamase enzymes were incubated with varying concentrations of ETX1317 for a

defined period (e.g., 60 minutes).

The chromogenic cephalosporin substrate, nitrocefin, was added to the enzyme-inhibitor

mixture.

The rate of nitrocefin hydrolysis was monitored by measuring the change in absorbance at a

specific wavelength over time.
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The IC50 value, representing the concentration of ETX1317 required to inhibit 50% of the

enzyme's activity, was calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (AST)
The MIC values of cefpodoxime in combination with ETX1317 were determined by broth

microdilution according to the guidelines of the Clinical and Laboratory Standards Institute

(CLSI).[6]

Methodology:

A fixed 1:2 ratio of cefpodoxime to ETX1317 was used.[6]

Serial two-fold dilutions of the cefpodoxime-ETX1317 combination were prepared in cation-

adjusted Mueller-Hinton broth.

Bacterial isolates were grown to a standardized inoculum density and added to the wells of

the microtiter plates containing the drug dilutions.

The plates were incubated under standard conditions (e.g., 35°C for 16-20 hours).

The MIC was determined as the lowest concentration of the drug combination that

completely inhibited visible bacterial growth.
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Caption: Experimental workflow for determining ETX1317 activity.
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Caption: β-Lactamase classes targeted by ETX1317.
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Conclusion
ETX1317 sodium is a promising broad-spectrum serine β-lactamase inhibitor with potent

activity against Ambler classes A, C, and D enzymes. Its ability to restore and enhance the

efficacy of β-lactam partners against a wide array of MDR Enterobacterales highlights its

potential as a valuable component of future antibacterial therapies. Further clinical

development is underway to evaluate its in-vivo efficacy and safety profile.[1][2][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. In Vitro Characterization of ETX1317, a Broad-Spectrum β-Lactamase Inhibitor That
Restores and Enhances β-Lactam Activity against Multi-Drug-Resistant Enterobacteriales,
Including Carbapenem-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

3. pubs.acs.org [pubs.acs.org]

4. researchgate.net [researchgate.net]

5. Interactions of the Diazabicyclooctane Serine β-Lactamase Inhibitor ETX1317 with Target
Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

6. ihma.com [ihma.com]

To cite this document: BenchChem. [ETX1317 Sodium: A Comprehensive Technical Analysis
of its Activity Spectrum Against β-Lactamase Classes]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1192677#etx1317-sodium-spectrum-of-
activity-against-lactamase-classes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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